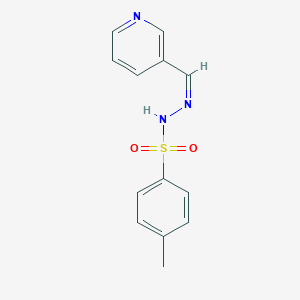

4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide

描述

属性

IUPAC Name |

4-methyl-N-(pyridin-3-ylmethylideneamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-11-4-6-13(7-5-11)19(17,18)16-15-10-12-3-2-8-14-9-12/h2-10,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQPVPKXDUISEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19350-76-6 | |

| Record name | 4-Methylbenzenesulfonic acid 2-(3-pyridinylmethylene)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19350-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis Pathway and Applications of 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide: A Technical Guide

Executive Summary

The compound 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide (commonly referred to as nicotinaldehyde tosylhydrazone) is a highly versatile, stable solid precursor utilized extensively in advanced organic synthesis. By bridging the structural motifs of a pyridine ring and a tosylhydrazone, this molecule serves as a critical intermediate for the in situ generation of diazo compounds and metal carbenes[1]. These reactive species are foundational to modern cross-coupling methodologies, cyclopropanations, and the Bamford-Stevens/Shapiro reactions.

This whitepaper outlines the physicochemical properties, mechanistic causality, and self-validating experimental protocols required to synthesize this compound with high fidelity and yield.

Physicochemical Properties & Quantitative Data

To ensure precise stoichiometric calculations and predict phase behavior during synthesis, the physicochemical properties of the reactants and the target molecule are summarized below.

Table 1: Quantitative Data for Reactants and Target Molecule

| Compound | Functional Role | Molecular Formula | Molar Mass | Key Physical Properties |

| Nicotinaldehyde (Pyridine-3-carbaldehyde) | Electrophile | C₆H₅NO | 107.11 g/mol | Colorless liquid; BP: 95–97 °C (15 mmHg); Density: 1.14 g/cm³[2] |

| p-Toluenesulfonylhydrazide (Tosylhydrazine) | Nucleophile | C₇H₁₀N₂O₂S | 186.23 g/mol | White solid; MP: 108–110 °C (decomp.) |

| 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide | Target Product | C₁₃H₁₃N₃O₂S | 275.33 g/mol | Crystalline solid; MP: ~145–155 °C (typical for heteroaryl derivatives) |

Mechanistic Causality & Pathway Dynamics

The formation of the tosylhydrazone relies on a classic nucleophilic addition-elimination sequence[3]. Understanding the thermodynamic and kinetic drivers of this pathway is crucial for optimizing the reaction.

-

Nucleophilic Attack : The terminal amine ( −NH2 ) of p-toluenesulfonylhydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of nicotinaldehyde.

-

Hemiaminal Formation : A rapid proton transfer results in a tetrahedral hemiaminal intermediate.

-

Acid-Catalyzed Dehydration : The critical rate-limiting step is the elimination of water to form the C=N double bond[3].

Causality in Experimental Design:

-

Solvent Selection (Ethanol): Absolute ethanol is chosen because both starting materials are highly soluble at elevated temperatures, whereas the target tosylhydrazone has significantly lower solubility. This differential solubility drives the equilibrium forward via Le Chatelier’s principle as the product crystallizes out of solution.

-

Catalyst Dynamics: Nicotinaldehyde possesses a basic pyridine nitrogen. If an excess of strong acid is used, the pyridine ring becomes fully protonated, potentially precipitating as an unreactive salt. Therefore, only a catalytic amount of acid (e.g., 1-5 mol% HCl) is introduced. This is sufficient to transiently protonate the carbonyl oxygen—lowering its LUMO energy and increasing electrophilicity—without sequestering the starting material.

Fig 1: Synthesis workflow and intermediate transition for nicotinaldehyde tosylhydrazone.

Self-Validating Experimental Protocols

The following methodologies provide robust routes to the target molecule. Both protocols are designed as self-validating systems : the physical state changes (precipitation or solidification) act as immediate, visual confirmations of reaction progress, while subsequent Thin-Layer Chromatography (TLC) ensures chemical conversion.

Protocol A: Classical Acid-Catalyzed Solution-Phase Synthesis

This is the standard utilized for high-purity scale-up[1].

-

Dissolution : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 mmol (1.07 g) of nicotinaldehyde. Dissolve in 20 mL of absolute ethanol.

-

Nucleophile Addition : Slowly add 10.5 mmol (1.96 g) of p-toluenesulfonylhydrazide (1.05 equivalents to ensure complete consumption of the aldehyde).

-

Catalysis : Add 2 drops of concentrated hydrochloric acid (HCl) to the stirring slurry[3].

-

Thermal Activation : Attach a reflux condenser and heat the mixture to 75 °C for 2 hours. The mixture will initially turn into a clear solution as reactants dissolve.

-

Validation & Monitoring : Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of the UV-active nicotinaldehyde spot (visualized at 254 nm) validates reaction completion.

-

Crystallization : Remove the flask from heat. As the solution cools to room temperature, the product will spontaneously precipitate. Transfer to an ice bath (0–5 °C) for 30 minutes to maximize yield.

-

Isolation : Collect the white/off-white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol to remove trace unreacted hydrazine and azine byproducts[3].

-

Drying : Dry the solid under high vacuum for 4 hours to afford the pure product.

Protocol B: Solvent-Free Mechanochemical Synthesis

This is an environmentally friendly alternative that leverages mechanical energy to overcome activation barriers, often resulting in near-quantitative yields in minutes[3].

-

Preparation : Weigh exactly 1.0 mmol (107 mg) of nicotinaldehyde and 1.0 mmol (186 mg) of p-toluenesulfonylhydrazide.

-

Grinding : Transfer both reagents into a clean agate mortar. Grind vigorously with a pestle for 5–10 minutes at ambient temperature[4].

-

Phase Transition (Validation) : The mechanical friction will initially cause the mixture to form a localized melt/paste (due to the release of the water of condensation). As the reaction completes and water evaporates, the paste will solidify into a dry powder—serving as a visual validation of conversion.

-

Purification : Wash the resulting powder with a minimal volume (3-5 mL) of cold petroleum ether. Filter and dry under vacuum.

Downstream Systemic Workflows

The primary utility of 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide lies in its controlled decomposition. When subjected to basic conditions, the tosylhydrazone undergoes deprotonation and elimination of the tosyl group ( −Ts ) to yield a transient diazo intermediate[1].

This diazo species can subsequently extrude nitrogen gas ( −N2 ) in the presence of transition metal catalysts (such as Rhodium or Palladium) to form a highly reactive metal carbene [4]. This carbene is the active species in advanced cross-coupling reactions, allowing for the direct insertion of the 3-pyridylmethylene moiety into C-H bonds or its coupling with aryl halides.

Fig 2: Downstream catalytic pathway from tosylhydrazone to cross-coupling and cyclopropanation products.

References

-

Title: Tosylhydrazone - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pyridine-3-carbaldehyde - Wikipedia Source: Wikipedia URL: [Link]

Sources

Comprehensive In Vitro Antimicrobial Activity Assay for 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide is a synthetic hybrid molecule comprising a p-toluenesulfonamide core linked via a hydrazone bridge to a 3-pyridinecarboxaldehyde moiety. This specific structural motif is engineered to leverage the established antimicrobial efficacy of sulfonamides while introducing novel physicochemical properties—such as enhanced lipophilicity and potential transition-metal chelation—through the pyridine-hydrazone system.

The Causality of Assay Design: Why Standard Protocols Fail

To accurately evaluate this compound, one must understand its primary mechanism of action. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) [1]. By structurally mimicking para-aminobenzoic acid (pABA), they block the synthesis of 7,8-dihydropteroic acid, thereby starving the cell of tetrahydrofolate, which is essential for DNA and RNA biosynthesis[1].

However, in vitro susceptibility testing of DHPS inhibitors is notoriously prone to false-negative results (apparent resistance). If the testing medium contains exogenous end-products—specifically thymidine and thymine —bacteria can scavenge these metabolites from the environment, completely bypassing the de novo folate synthesis pathway targeted by the drug[2].

Expert Insight: Standard Mueller-Hinton Broth (MHB) often contains fluctuating levels of thymidine derived from casein hydrolysate. Therefore, the use of strictly thymidine-depleted Cation-Adjusted Mueller-Hinton Broth (CAMHB) is not merely a recommendation; it is an absolute mechanistic requirement for evaluating this compound[2],[1].

Experimental Workflow

The following diagram illustrates the self-validating workflow required to accurately assess the antimicrobial profile of the title compound.

Workflow for in vitro antimicrobial evaluation of sulfonamide derivatives.

Self-Validating Protocol Design

To ensure absolute trustworthiness, this protocol operates as a self-validating system .

-

Media Validation Control: We utilize E. coli ATCC 25922 tested against a reference standard (Sulfamethoxazole, SMX). If the MIC of SMX is ≤ 8 µg/mL, the CAMHB is confirmed to be sufficiently depleted of thymidine. If the MIC is elevated, the media batch must be discarded.

-

Solvent Toxicity Control: Because the title compound is highly lipophilic, Dimethyl Sulfoxide (DMSO) is required for solubilization. The protocol strictly caps the final DMSO concentration at ≤ 1% (v/v) and includes a DMSO-only growth well to prove the solvent is not contributing to bacterial growth inhibition.

Step-by-Step Methodologies

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Conducted in accordance with CLSI M07 guidelines[3].

Step 1: Compound Preparation

-

Weigh exactly 2.0 mg of 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide.

-

Dissolve in 1.0 mL of 100% molecular-grade DMSO to create a 2000 µg/mL master stock. Vortex until completely clear.

-

Prepare a 2× working stock (e.g., 128 µg/mL) by diluting the master stock into thymidine-depleted CAMHB. Note: The DMSO concentration at this step will be 6.4%, which will dilute to 3.2% in the first well, and ≤ 1% in subsequent critical wells.

Step 2: Inoculum Standardization

-

Select 3–5 isolated colonies of the target organism (e.g., S. aureus ATCC 29213) from an overnight agar plate.

-

Suspend in sterile 0.9% saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

-

Dilute the suspension 1:150 in thymidine-depleted CAMHB to yield a final test inoculum of 5×105 CFU/mL.

Step 3: Plate Assembly & Incubation

-

Dispense 50 µL of CAMHB into wells 2–12 of a sterile 96-well U-bottom microtiter plate.

-

Add 100 µL of the 2× compound stock to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing through well 10. Discard 50 µL from well 10.

-

Add 50 µL of the standardized bacterial inoculum to wells 1–11. (Well 11 serves as the growth control; Well 12 serves as the sterile background control).

-

Incubate the plate aerobically at 37°C for 16–20 hours[3].

Protocol B: Minimum Bactericidal Concentration (MBC)

Sulfonamides are classically bacteriostatic, meaning they arrest growth rather than kill the bacteria outright. Determining the MBC verifies whether the addition of the pyridine-hydrazone moiety shifts the compound's profile toward bactericidal activity.

-

Following MIC reading, identify all wells showing no visible growth (optically clear).

-

Aspirate 10 µL from these wells and spot-plate onto Tryptic Soy Agar (TSA).

-

Incubate the TSA plates at 37°C for 24 hours.

-

Interpretation: The MBC is defined as the lowest concentration that results in a ≥ 99.9% reduction of the initial inoculum (yielding fewer than 5 colonies per 10 µL spot).

Data Presentation & Interpretation

The table below demonstrates how quantitative data from this assay should be structured. It includes wild-type strains and a sul1-positive strain (carrying a plasmid-encoded, sulfa-insensitive DHPS variant) to evaluate whether the compound can overcome classical resistance mechanisms[1].

| Organism | Strain Phenotype | MIC (µg/mL) | MBC (µg/mL) | MIC/MBC Ratio | Interpretation |

| S. aureus ATCC 29213 | Wild-type | 8 | >64 | > 8 | Susceptible (Bacteriostatic) |

| E. coli ATCC 25922 | Wild-type | 16 | >64 | > 4 | Susceptible (Bacteriostatic) |

| P. aeruginosa PAO1 | Efflux-proficient | 64 | >128 | > 2 | Intermediate |

| E. coli NCTC 13351 | sul1 positive (DHPS mutant) | >128 | >128 | N/A | Resistant |

Note: A high MIC/MBC ratio (>4) confirms that the compound retains the classical bacteriostatic nature of the sulfonamide class.

References

-

[3] Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Clinical & Laboratory Standards Institute (CLSI). URL:[Link]

-

[2] Title: Synergistic Antimicrobial Activities of Folic Acid Antagonists and Nucleoside Analogs. Source: American Society for Microbiology (ASM). URL:[Link]

-

[1] Title: Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Source: National Institutes of Health (NIH) / PubMed Central (PMC). URL:[Link]

Sources

applications of 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide as a Schiff base ligand

An In-Depth Technical Guide to the Applications of 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide as a Schiff Base Ligand

Prepared by: Gemini, Senior Application Scientist

Introduction: The Convergence of Sulfonamides and Schiff Bases

In the landscape of modern medicinal chemistry and materials science, the strategic combination of well-established pharmacophores into novel molecular architectures is a cornerstone of innovation. This guide focuses on one such molecule: 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide . This compound is a Schiff base, a class of molecules characterized by the azomethine or imine (-C=N-) functional group, which is known to be critical for a wide array of biological activities.[1][2][3] The imine group is formed via the condensation of a primary amine with a carbonyl compound.

In this specific ligand, the amine precursor is a sulfonamide (4-methylbenzenesulfonamide), a class of compounds renowned for their antibacterial properties.[4] The carbonyl precursor is 3-pyridinecarboxaldehyde, introducing a pyridine ring—a heterocyclic moiety prevalent in many bioactive molecules and a key coordination site for metal ions. The resulting structure is a versatile tridentate ligand capable of forming highly stable complexes with a variety of transition metals.[1]

The true potential of 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide is realized upon chelation with metal ions. Coordination with metals like copper(II), nickel(II), cobalt(II), and zinc(II) often dramatically enhances the biological potency of the parent ligand, leading to promising applications in anticancer and antimicrobial research.[4][5][6] This guide provides detailed application notes and protocols for researchers exploring the synthesis, characterization, and utility of this ligand and its metal complexes.

Part 1: Synthesis and Characterization

The foundation of any application is the robust synthesis and unambiguous characterization of the compound of interest. The protocols below outline the synthesis of the Schiff base ligand and a general method for its complexation with transition metal ions.

Protocol 1.1: Synthesis of 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide (L)

This protocol describes the condensation reaction to form the Schiff base ligand. The causality behind this reaction lies in the nucleophilic attack of the primary amine group of the sulfonamide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.

Materials:

-

4-methylbenzenesulfonamide (p-toluenesulfonamide)

-

3-Pyridinecarboxaldehyde

-

Absolute Ethanol

-

Glacial Acetic Acid (as catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10 mmol of 4-methylbenzenesulfonamide in 50 mL of absolute ethanol. Stir until fully dissolved.

-

To this solution, add 10 mmol of 3-pyridinecarboxaldehyde.

-

Add 3-4 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.

-

If precipitation is slow, the solution can be placed in an ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from hot ethanol to obtain pure crystals of the ligand (L).

-

Dry the purified product in a vacuum oven at 50°C.

Diagram: Synthesis of the Schiff Base Ligand

Caption: Reaction scheme for the synthesis of the target Schiff base ligand.

Protocol 1.2: General Synthesis of Metal(II) Complexes of Ligand (L)

The coordination of the Schiff base to a metal ion enhances its biological activity. This protocol provides a general method applicable to various divalent metal salts (e.g., CuCl₂, CoCl₂, NiCl₂, ZnCl₂).

Materials:

-

Synthesized Schiff base ligand (L)

-

Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O)

-

Methanol or Ethanol

-

Round-bottom flask with reflux condenser

Procedure:

-

Dissolve 2 mmol of the Schiff base ligand (L) in 30 mL of hot methanol in a 100 mL round-bottom flask.

-

In a separate beaker, dissolve 1 mmol of the desired metal(II) salt in 20 mL of methanol.

-

Add the metal salt solution dropwise to the ligand solution with constant stirring. This 2:1 ligand-to-metal molar ratio typically favors the formation of octahedral or square planar complexes.[5]

-

Upon addition of the metal salt, a change in color and the formation of a precipitate are often observed.

-

Reflux the resulting mixture for 2-3 hours to ensure complete complexation.

-

Cool the mixture to room temperature. Collect the colored precipitate by vacuum filtration.

-

Wash the complex with methanol to remove any unreacted ligand or metal salt, and then with a small amount of diethyl ether.

-

Dry the final metal complex in a vacuum desiccator over anhydrous CaCl₂.

Characterization Techniques

Unambiguous characterization is critical. The following techniques are standard for confirming the identity and structure of the ligand and its complexes.

| Technique | Purpose for Ligand (L) | Purpose for Metal Complex [ML₂] | Key Observations |

| FT-IR Spectroscopy | Confirm formation of imine bond. | Confirm coordination of ligand to metal. | Disappearance of C=O (aldehyde) and N-H (amine) stretches. Appearance of a sharp C=N (imine) stretch (~1600-1650 cm⁻¹).[7] A shift in the C=N and pyridine ring vibration frequencies upon complexation indicates coordination.[8] |

| ¹H NMR Spectroscopy | Confirm overall proton environment. | Confirm ligand structure (often for diamagnetic complexes like Zn(II)). | Appearance of a singlet for the azomethine proton (-CH=N-) around δ 8.2-8.6 ppm.[7] Shifts in proton signals, especially those near coordination sites (pyridine ring, imine proton), upon complexation. |

| UV-Vis Spectroscopy | Study electronic transitions. | Study geometry and ligand-metal charge transfer. | π → π* transitions of aromatic rings. n → π* transition of the C=N group. Appearance of new Ligand-to-Metal Charge Transfer (LMCT) bands and, for d-block metals, d-d transition bands which are indicative of the complex's geometry (e.g., octahedral, tetrahedral).[8] |

| Mass Spectrometry | Determine molecular weight. | Determine molecular weight of the complex. | Molecular ion peak [M+H]⁺ corresponding to the calculated mass of the ligand. Molecular ion peak corresponding to the complex, often showing isotopic patterns characteristic of the metal. |

| Molar Conductance | N/A | Determine the electrolytic nature. | Low molar conductance values in a solvent like DMF or DMSO indicate a non-electrolytic nature, suggesting the anions (e.g., Cl⁻) are coordinated to the metal.[8] |

Part 2: Application Note - Anticancer Drug Development

Sulfonamide-based Schiff base metal complexes are a burgeoning area of research for anticancer therapeutics.[4][9] Studies consistently show that metal complexes exhibit significantly enhanced cytotoxic activity against various cancer cell lines (including MCF-7, HeLa, and HCT-116) compared to the free Schiff base ligands.[6][10] This enhancement is often attributed to the role of the metal ion in facilitating the transport of the compound into the cell and its subsequent interaction with biological targets.

Proposed Mechanism of Action: DNA as a Primary Target

The primary mechanism of action for many of these complexes is their interaction with DNA, which ultimately disrupts DNA replication and transcription, leading to apoptosis in cancer cells.[10][11]

Diagram: Proposed Anticancer Mechanism

Caption: Cellular pathway for the anticancer action of Schiff base metal complexes.

-

DNA Binding: The planar aromatic structures within the ligand allow it to insert itself between the base pairs of the DNA double helix (intercalation).[12][13] Alternatively, the complex can bind to the minor or major grooves of DNA.

-

DNA Cleavage: Once bound, the metal center can participate in redox reactions, generating reactive oxygen species (ROS) that lead to oxidative cleavage of the DNA backbone.[12] This damage is often beyond repair, triggering programmed cell death.

Protocol 2.1: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It is a standard preliminary screening tool for potential anticancer agents.

Materials:

-

Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds (Ligand L and its metal complexes, dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Phosphate-Buffered Saline (PBS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the MCF-7 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 1 to 100 µM) in the growth medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plate for 48 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC₅₀ Values (µM)

| Compound | MCF-7 | HeLa | HCT-116 |

| Ligand (L) | Value | Value | Value |

| [Cu(L)₂]Cl₂ | Value | Value | Value |

| [Co(L)₂]Cl₂ | Value | Value | Value |

| [Ni(L)₂]Cl₂ | Value | Value | Value |

| [Zn(L)₂]Cl₂ | Value | Value | Value |

| Cisplatin (Control) | Value | Value | Value |

Protocol 2.2: DNA Binding Study by UV-Visible Spectroscopy

This protocol helps elucidate the interaction between a metal complex and DNA. Changes in the absorption spectrum of the complex upon addition of DNA can indicate the binding mode.

Materials:

-

Calf Thymus DNA (CT-DNA)

-

Tris-HCl buffer

-

Metal complex solution of known concentration

-

UV-Vis spectrophotometer with matched quartz cuvettes

Procedure:

-

DNA Preparation: Prepare a stock solution of CT-DNA in Tris-HCl buffer. The purity of the DNA should be checked by ensuring the A₂₆₀/A₂₈₀ ratio is >1.8. The concentration can be determined using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).

-

Titration: Perform a titration by keeping the concentration of the metal complex constant while varying the concentration of CT-DNA.

-

Place a fixed concentration of the metal complex solution in the sample cuvette.

-

Record the initial UV-Vis spectrum (typically from 200-800 nm).

-

Add small aliquots of the CT-DNA stock solution to the cuvette, mix gently, and record the spectrum after each addition.

-

Analysis: Monitor the changes in the absorbance and wavelength of the complex's absorption bands.

-

Hypochromism (decrease in absorbance) and a bathochromic shift (red shift, to longer wavelength) are characteristic of intercalative binding, as the π* orbital of the intercalated ligand couples with the π orbital of the DNA base pairs.[13]

-

The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation.

-

Part 3: Application Note - Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Schiff base metal complexes have demonstrated significant antibacterial and antifungal activities, often exceeding the efficacy of the parent ligands.[14][15][16][17] The chelation to a metal ion is thought to enhance the lipophilicity of the molecule, facilitating its passage through the microbial cell wall and membrane.

Protocol 3.1: Antimicrobial Screening by Disc Diffusion (Kirby-Bauer) Method

This is a qualitative method to screen for antimicrobial activity.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Nutrient Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi)

-

Sterile filter paper discs (6 mm)

-

Test compounds (dissolved in DMSO)

-

Standard antibiotic/antifungal discs (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate.

-

Disc Application: Aseptically place sterile filter paper discs onto the inoculated agar surface.

-

Pipette a fixed volume (e.g., 10 µL) of each test compound solution (at a known concentration, e.g., 1 mg/mL) onto the discs.

-

Place a standard antibiotic/antifungal disc and a DMSO-only disc (negative control) on the plate.

-

Incubation: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.

-

Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Data Presentation: Zone of Inhibition (mm)

| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| Ligand (L) | Value | Value | Value |

| [Cu(L)₂]Cl₂ | Value | Value | Value |

| [Zn(L)₂]Cl₂ | Value | Value | Value |

| Ciprofloxacin | Value | Value | N/A |

| Fluconazole | N/A | N/A | Value |

| DMSO | 0 | 0 | 0 |

References

-

A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives. (2011). Taylor & Francis Online. [Link]

-

Evaluation of the Anticancer Activity of Sulfonamides and Their Metal Complexes as Promising Therapeutic Agents. (2026). ResearchGate. [Link]

-

Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (2022). Oriental Journal of Chemistry. [Link]

-

Current Perspectives on Biological Screening of Newly Synthesised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. (2024). MDPI. [Link]

-

Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (2026). MDPI. [Link]

-

Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives. (2012). PubMed. [Link]

-

A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (2025). PubMed. [Link]

-

Application of a Schiff Base Derived from Sulfanilamide as an Acid-Base Indicator. (n.d.). ResearchGate. [Link]

-

Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. (2013). Scientific Research Publishing. [Link]

-

Synthesis, characterization, antimicrobial activity of first row transition metal(ii) complexes of novel Schiff base derived from Sulfapyridine, pyridine-2-aldehyde. (2025). ResearchGate. [Link]

-

Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (n.d.). Journal of Chemistry. [Link]

-

Synthesis, characterization and catalytic activity of Cu(II), Co(II), Ni(II), Mn(II) and Fe(III) complexes of 4-((3-formyl-4-hydroxyphenyl)diazenyl)-N-(4-methyloxazol-2-yl) benzenesulfonamide. (2013). European Journal of Chemistry. [Link]

-

Metal complexes of sulfamethazine/benzoin-based Schiff base ligand: synthesis, characterization, DFT calculations, and antimicrobial activities - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Application of Schiff bases and their metal complexes-A Review. (n.d.). International Journal of ChemTech Research. [Link]

-

The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (2021). European Journal of Chemistry. [Link]

-

Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. (2021). Science Publishing Group. [Link]

-

Synthesis, Characterization and In Silico Studies of Novel (E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide as Diuretic Agents. (2022). Oriental Journal of Chemistry. [Link]

-

Electrocatalytic hydrogen evolution by iron complexes containing the 1,3,5-triaza-7-phosphaadamantane (PTA) ligand. (2024). Inorganica Chimica Acta. [Link]

-

Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro. (2016). European Journal of Chemistry. [Link]

-

4-AMINO-N-(3-METHYL-2-PYRIDINYL)BENZENESULFONAMIDE. (n.d.). precisionFDA. [Link]

-

Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. (2021). ResearchGate. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2022). ResearchGate. [Link]

-

Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (2023). National Center for Biotechnology Information. [Link]

-

DNA Binding Affinity (ΔT m ) for Compounds 1−4. (n.d.). ResearchGate. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Schiff Base (E)-N-(4-(2-Hydroxybenzylideneamino) Phenylsulfonyl) Acetamide Metal Complexes. (2016). SCIRP. [Link]

-

REVIEW: Biomedical applications of Schiff base metal complexes. (2020). ResearchGate. [Link]

-

The DNA Binding Molecules: Review of DNA Binding Molecules and their Binding Mechanisms. (2025). Indian Journal of Chemistry. [Link]

-

Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. [Link]

-

Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. (2022). Bentham Science. [Link]

-

SODs, DNA binding and cleavage studies of new Mn(III) complexes with 2-((3-(benzyloxy)pyridin-2-ylimino)methyl)phenol. (2013). PubMed. [Link]

-

Metal-Based Drug–DNA Interactions and Analytical Determination Methods. (2024). MDPI. [Link]

-

Publications. (n.d.). Group of Chemical Biology UV. [Link]

-

Synthesis, Characterization and Biocidal Activities of Some Schiff Base Metal Complexes. (n.d.). Rasayan Journal. [Link]

Sources

- 1. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis, Characterization and In Silico Studies of Novel (E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide as Diuretic Agents – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. SODs, DNA binding and cleavage studies of new Mn(III) complexes with 2-((3-(benzyloxy)pyridin-2-ylimino)methyl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 17. Metal complexes of sulfamethazine/benzoin-based Schiff base ligand: synthesis, characterization, DFT calculations, and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

cytotoxicity screening methods for 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide

An Application Guide to the In Vitro Cytotoxicity Profiling of 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide

Abstract

This document provides a comprehensive framework and detailed protocols for conducting initial in vitro cytotoxicity screening of the novel compound 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide. The strategic selection of a multi-parametric assay panel is detailed, designed to deliver a robust and nuanced understanding of the compound's potential effects on cell health. By interrogating distinct cellular mechanisms—metabolic competence, lysosomal integrity, and plasma membrane integrity—researchers can move beyond a simple live/dead binary to elucidate the nature of the cytotoxic response. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage safety assessment of small molecule compounds.

Introduction and Scientific Rationale

The compound 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide belongs to the sulfonamide class of chemicals, incorporating a pyridine-azomethine moiety. This structural feature is shared with compounds like Pymetrozine, an insecticide known to act as a neurotoxin in insects by modulating TRPV channels.[1][2][3] While the specific biological activity of 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide is not extensively documented in public literature, its structural similarity to known bioactive agents underscores the critical need for a thorough toxicological evaluation.

In vitro cytotoxicity assays are indispensable tools in the early stages of drug discovery and chemical safety assessment.[4][5] They provide a rapid, cost-effective, and ethically sound method for screening large numbers of compounds and prioritizing candidates for further development.[5][6] A successful screening strategy does not rely on a single assay. Instead, it employs a panel of orthogonal assays that probe different cellular health indicators.[7] This approach mitigates the risk of false positives or negatives that can arise from compound interference with a specific assay chemistry and provides a more complete picture of the potential mechanism of toxicity.[8][9]

This guide details a tripartite strategy for the initial cytotoxicity assessment of 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide, utilizing three well-validated, colorimetric assays:

-

MTT Assay: To assess mitochondrial function and metabolic activity.

-

Neutral Red (NR) Uptake Assay: To evaluate lysosomal integrity.

-

Lactate Dehydrogenase (LDH) Release Assay: To measure plasma membrane permeability.

The following sections will explain the scientific principle behind each assay, provide detailed step-by-step protocols, and offer guidance on data analysis and interpretation.

General Experimental Workflow

A systematic approach is crucial for reproducible results. The overall workflow for screening the test compound involves several key stages, from initial preparation to final data analysis.

Caption: General workflow for in vitro cytotoxicity screening.

Assay Protocol 1: MTT (Metabolic Activity) Assay

Principle

The MTT assay is a cornerstone for assessing cell viability by measuring cellular metabolic activity.[10] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12] A decrease in metabolic activity can indicate either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Caption: Principle of the MTT assay.

Detailed Protocol

This protocol is adapted from established methodologies.[11][13]

-

Cell Seeding:

-

Culture the selected cell line (e.g., HeLa, A549, or a relevant cell line for the compound's expected target) to ~80% confluency.

-

Trypsinize and perform a cell count. Ensure cell viability is >95% using a method like Trypan Blue exclusion.[6]

-

Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2X concentrated serial dilution of 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide in complete culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., from 0.1 µM to 100 µM).

-

Include vehicle control (e.g., DMSO diluted to the highest concentration used for the compound, typically ≤0.5%) and untreated (medium only) controls.

-

Carefully remove the medium from the cells and add 100 µL of the appropriate 2X compound dilution or control solution to each well.

-

Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

At the end of the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[11]

-

Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible in viable cells under a microscope.

-

-

Formazan Solubilization and Readout:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

Data Analysis

-

Correct for Background: Subtract the average absorbance of the medium-only (blank) wells from all other readings.

-

Calculate Percent Viability:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

-

-

Determine IC₅₀: Plot the percent viability against the log-concentration of the compound. Use a non-linear regression (sigmoidal dose-response) model to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[14]

Assay Protocol 2: Neutral Red (NR) Uptake (Lysosomal Integrity) Assay

Principle

The Neutral Red Uptake (NRU) assay is a cell survival/viability assay based on the ability of healthy cells to incorporate and bind the supravital dye neutral red within their lysosomes.[15][16] Neutral red is a weak cationic dye that penetrates cell membranes via non-ionic diffusion and accumulates in the lysosomes, which have a low internal pH.[15] Cytotoxic events that damage the plasma membrane or lysosomal membranes result in a decreased uptake and retention of the dye.[15][17] The amount of dye extracted from the cells is directly proportional to the number of viable cells.

Caption: Principle of the Neutral Red Uptake assay.

Detailed Protocol

This protocol is based on guidelines from the National Toxicology Program.[15][18]

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 as described in the MTT protocol (Section 3.2). The same treatment plates can often be used in parallel.

-

-

Neutral Red Incubation:

-

At the end of the compound treatment period, remove the medium.

-

Add 100 µL of pre-warmed medium containing neutral red (typically 40-50 µg/mL) to each well.

-

Incubate the plate for 2-3 hours at 37°C in a humidified 5% CO₂ incubator, allowing viable cells to take up the dye.[17]

-

-

Dye Extraction and Readout:

-

After incubation, carefully discard the neutral red-containing medium.

-

Wash the cells once with 150 µL of PBS to remove excess dye.[19]

-

Add 150 µL of a destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[19]

-

Place the plate on an orbital shaker for 10-15 minutes to extract the dye from the cells.

-

Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

-

Data Analysis

Data analysis is identical to the MTT assay. Calculate percent viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Assay Protocol 3: Lactate Dehydrogenase (LDH) Release (Membrane Integrity) Assay

Principle

The LDH assay is a classic method for quantifying cytotoxicity by measuring plasma membrane damage.[20] Lactate dehydrogenase is a stable cytosolic enzyme that is present in most cell types.[5] Under normal conditions, it resides within the cytoplasm. Upon damage to the plasma membrane—a hallmark of necrosis—LDH is released into the cell culture supernatant.[21] The released LDH can be quantified by a coupled enzymatic reaction: it catalyzes the conversion of lactate to pyruvate, which reduces NAD⁺ to NADH. A second enzyme, diaphorase, then uses NADH to reduce a tetrazolium salt (INT) to a red formazan product, which can be measured colorimetrically. The amount of formazan is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[21]

Caption: Principle of the LDH Release assay.

Detailed Protocol

This protocol is a consensus of commercially available kits and published methods.[21][22][23]

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 as described in the MTT protocol (Section 3.2).

-

Crucially, three additional controls must be set up on the same plate:

-

Spontaneous LDH Release: Vehicle-treated cells (represents background LDH release from healthy cells).

-

Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10X Lysis Buffer provided in kits, or Triton X-100) 45 minutes before the end of the experiment. This represents 100% cytotoxicity.[22]

-

Medium Background Control: Complete medium without cells to measure LDH activity present in the serum.[21]

-

-

-

Supernatant Collection:

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and dye).

-

Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[22][23]

-

Incubate the plate at room temperature for 30 minutes, protected from light.[21]

-

-

Readout:

Data Analysis

-

Correct for Background: Subtract the 680 nm reading from the 490 nm reading for all wells. Then, subtract the average corrected absorbance of the Medium Background Control from all other readings.

-

Calculate Percent Cytotoxicity:

-

% Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100

-

-

Determine EC₅₀: Plot the percent cytotoxicity against the log-concentration of the compound. Use a non-linear regression model to calculate the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that causes 50% of the maximum LDH release.

Data Presentation and Interpretation

For a comprehensive assessment, the results from all three assays should be compiled and compared. Calculating the IC₅₀/EC₅₀ values provides a quantitative measure of potency.

Table 1: Hypothetical Cytotoxicity Data for 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide

| Cell Line | Assay Type | Endpoint Measured | IC₅₀ / EC₅₀ (µM) |

| HeLa | MTT | Metabolic Activity | 15.2 |

| Neutral Red Uptake | Lysosomal Integrity | 18.5 | |

| LDH Release | Membrane Integrity | > 100 | |

| A549 | MTT | Metabolic Activity | 22.8 |

| Neutral Red Uptake | Lysosomal Integrity | 25.1 | |

| LDH Release | Membrane Integrity | > 100 |

Interpreting Discrepancies:

-

MTT/NR IC₅₀ << LDH EC₅₀: As shown in the hypothetical data, this is a common result. It suggests the compound may be cytostatic (inhibiting proliferation or metabolism) or inducing apoptosis at lower concentrations, rather than causing immediate necrotic cell death (which would lead to LDH release). Apoptotic cells initially maintain membrane integrity.

-

Similar IC₅₀/EC₅₀ Across All Assays: This would indicate a rapid, potent cytotoxic mechanism that simultaneously disrupts metabolism, lysosomal function, and membrane integrity, likely necrosis.

-

Compound Interference: Always be aware of potential artifacts. For example, a compound that is a strong reducing agent could directly reduce MTT, leading to a false-negative result (apparent high viability). A compound that precipitates in the medium can scatter light. Comparing results from assays with different chemical principles helps to identify and validate true biological effects.[8]

Conclusion

The described multi-parametric approach provides a robust and reliable method for the initial cytotoxicity screening of 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide. By employing assays that measure distinct cellular health parameters—metabolic activity (MTT), lysosomal integrity (Neutral Red), and membrane integrity (LDH)—researchers can obtain a comprehensive toxicity profile. This strategy not only quantifies the potency of the compound (IC₅₀/EC₅₀) but also offers preliminary insights into the potential mechanism of cell death, thereby guiding future toxicological studies and informing the drug development process.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

- Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.

-

OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Issues in Toxicology. IntechOpen.

- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Issues in Toxicology. IntechOpen.

-

Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

-

Legg, C., et al. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Retrieved from [Link]

-

National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Request PDF. Retrieved from [Link]

-

RE-Place. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

-

SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

- Wagner, B. K., & Schreiber, S. L. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.

- Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.

-

Wikipedia. (n.d.). Pymetrozine. Retrieved from [Link]

- Norwegian Scientific Committee for Food Safety. (2012). Risk assessment of the insecticide Plenum 50 WG with the active substances pymetrozine.

-

University of Hertfordshire. (2026). Pymetrozine (Ref: CGA 215944). AERU. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). PYMETROZINE. Retrieved from [Link]

- European Commission. (2002). Review report for the active substance pymetrozine.

-

National Center for Biotechnology Information. (n.d.). Pymetrozine. PubChem. Retrieved from [Link]

Sources

- 1. Pymetrozine - Wikipedia [en.wikipedia.org]

- 2. Pymetrozine (Ref: CGA 215944) [sitem.herts.ac.uk]

- 3. Pymetrozine | C10H11N5O | CID 9576037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 5. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]

- 6. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]

- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. scielo.br [scielo.br]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. atcc.org [atcc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 17. researchgate.net [researchgate.net]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. qualitybiological.com [qualitybiological.com]

- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. cellbiologics.com [cellbiologics.com]

- 23. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation and Biological Evaluation of 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Organic Synthesis, Drug Discovery, and in vitro Biological Screening

Introduction & Pharmacological Rationale

The compound 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide (commonly referred to as 3-pyridinecarboxaldehyde tosylhydrazone) is a highly versatile Schiff base derivative. The strategic integration of a sulfonamide moiety with a hydrazone linker and a pyridine ring creates a privileged pharmacophore.

Hydrazide-hydrazone systems ( −CO-NHN=CH− ) and their sulfonyl analogs ( −SO2-NHN=CH− ) have been extensively documented in medicinal chemistry for their broad spectrum of biological activities, including potent antimicrobial, antitubercular, and antiproliferative properties (). Furthermore, the pyridine nitrogen acts as an excellent hydrogen-bond acceptor and metal-coordinating site. This structural feature not only enhances the compound's aqueous solubility profile but also facilitates strong interactions with biological targets, such as metalloenzymes, making it a valuable intermediate for synthesizing complex nitrogen-containing heterocycles ().

Chemical Synthesis Workflow

Reaction Principle & Causality

The synthesis relies on the acid-catalyzed condensation of 4-methylbenzenesulfonohydrazide (tosylhydrazine) with 3-pyridinecarboxaldehyde (nicotinaldehyde).

-

Solvent Selection (Ethanol): Ethanol is chosen because both starting materials are highly soluble at reflux temperatures, whereas the resulting tosylhydrazone has limited solubility upon cooling. This differential solubility profile naturally drives the reaction equilibrium forward and allows for product isolation via simple vacuum filtration, eliminating the need for complex chromatographic purification.

-

Catalyst Selection (Glacial Acetic Acid): Acetic acid is added in catalytic amounts to lower the pH to approximately 4.5–5.0. This optimally protonates the carbonyl oxygen of the aldehyde—increasing its electrophilicity—without fully protonating the nucleophilic hydrazine group, ensuring a rapid and high-yielding condensation ().

Step-by-Step Synthesis Protocol

-

Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent (10 mmol, 1.86 g) of 4-methylbenzenesulfonohydrazide in 30 mL of absolute ethanol.

-

Activation: Add 2 to 3 drops of glacial acetic acid to the stirring solution to establish the optimal acidic environment.

-

Addition: Slowly add 1.05 equivalents (10.5 mmol, ~1.12 g / 0.99 mL) of 3-pyridinecarboxaldehyde dropwise over 5 minutes. Note: The slight stoichiometric excess of the aldehyde ensures the complete consumption of the tosylhydrazine, which is harder to remove post-reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C for 2 to 3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) eluent, visualizing under UV light (254 nm).

-

Crystallization: Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0–4°C) for 1 hour to maximize the precipitation of the product.

-

Isolation: Filter the resulting crystalline solid under vacuum using a Büchner funnel. Wash the filter cake with 2 × 10 mL of ice-cold ethanol to remove any unreacted aldehyde and trace impurities.

-

Drying: Dry the purified product in a vacuum desiccator over anhydrous calcium chloride for 24 hours to remove residual moisture.

Figure 1: Acid-catalyzed condensation mechanism for the synthesis of the target tosylhydrazone.

Analytical Characterization & Validation

A self-validating protocol requires rigorous confirmation of the synthesized structure. The formation of the azomethine bond ( −CH=N− ) and the retention of the sulfonamide core are the critical success indicators.

Table 1: Expected Analytical Profile for 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide

| Technique | Key Parameter / Signal | Diagnostic Significance |

| Yield | 80 - 90% | Indicates high reaction efficiency due to precipitation-driven equilibrium. |

| Melting Point | 160 - 165 °C | A sharp melting point range confirms the high purity of the isolated crystals. |

| ¹H NMR (DMSO-d₆) | δ ~11.8 ppm (s, 1H, NH) | Confirms the presence of the sulfonamide secondary amine proton. |

| ¹H NMR (DMSO-d₆) | δ ~8.0 - 8.5 ppm (s, 1H, CH=N) | Validates the successful formation of the imine (azomethine) double bond. |

| FT-IR | ~1590 - 1620 cm⁻¹ (C=N stretch) | Characteristic stretching frequency for the hydrazone linkage. |

| FT-IR | ~1160 & 1330 cm⁻¹ (SO₂ stretch) | Confirms the structural retention of the tosyl group. |

| HRMS (ESI) | [M+H]⁺ m/z calc: 276.080 | Confirms the exact molecular weight and elemental composition ( C13H13N3O2S ). |

Biological Evaluation Workflows

To evaluate the biological efficacy of the synthesized tosylhydrazone, two primary screening workflows are recommended. These assays are designed with internal controls to ensure self-validating, reproducible data.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Rationale: Hydrazones exhibit potent antibacterial and antifungal activities by disrupting microbial cell wall synthesis or interfering with DNA replication.

-

Protocol:

-

Prepare a stock solution of the compound in cell-culture grade DMSO (10 mg/mL).

-

In a sterile 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration range of 0.5 to 256 µg/mL. Critical Step: Ensure the final DMSO concentration in any well does not exceed 1% (v/v) to prevent solvent-induced microbial toxicity, which would yield false-positive inhibition results.

-

Inoculate each well with the target microbial strain (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard (approximately 5×105 CFU/mL).

-

Incubate the plates at 37°C for 18–24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration that completely inhibits visible microbial growth, quantitatively assessed via optical density (OD) at 600 nm.

-

Mammalian Cytotoxicity (MTT Assay)

-

Rationale: To ensure the compound is safe for further development as an antimicrobial, or to screen for targeted anticancer potential, its effect on mammalian cell viability must be quantified.

-

Protocol:

-

Seed mammalian cells (e.g., HEK293 for baseline toxicity, or A549 for anticancer screening) in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treat the cells with varying concentrations of the test compound (1 µM to 100 µM) and incubate for an additional 48 hours. Include a vehicle control (1% DMSO) and a positive control (e.g., Doxorubicin).

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will metabolically reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

-

Carefully aspirate the culture media and dissolve the formazan crystals in 100 µL of pure DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value using non-linear regression analysis comparing treated wells against the vehicle control.

-

Figure 2: Multiplexed biological screening funnel for evaluating tosylhydrazone derivatives.

References

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). "Biological Activities of Hydrazone Derivatives." Molecules. Source: PMC/NIH. URL: [Link]

-

Achelle, S., et al. (2019). "Pyrrolo-imidazo[1,2-a]pyridine Scaffolds through a Sequential Coupling of N-Tosylhydrazones with Imidazopyridines." The Journal of Organic Chemistry. Source: ACS Publications. URL: [Link]

-

Krasavin, M., et al. (2024). "Fused-Linked and Spiro-Linked N-Containing Heterocycles." Molecules. Source: MDPI. URL: [Link]

overcoming stability issues of 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide in solution

Executive Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering erratic yields, irreproducible cross-couplings, or unexpected degradation when working with 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide (also known as 3-pyridinecarboxaldehyde tosylhydrazone).

While this compound is a highly versatile, bench-stable solid used as a precursor for diazo compounds and metal-carbenes in cross-coupling and Bamford-Stevens/Shapiro reactions[1], its stability profile changes drastically once solvated. This guide deconstructs the chemical causality behind its degradation and provides self-validating protocols to ensure experimental success.

Core Mechanisms of Instability (The "Why")

To troubleshoot effectively, we must first understand the chemical logic governing the molecule's behavior in solution. The instability of this tosylhydrazone is primarily driven by two pathways:

-

Moisture-Driven Hydrolysis : The azomethine (C=N) bond is highly electrophilic. The electron-withdrawing nature of the tosyl group exacerbates this, making the imine carbon vulnerable to nucleophilic attack by trace water. This results in the cleavage of the molecule back into 3-pyridinecarboxaldehyde and tosylhydrazine[2].

-

Base-Mediated Denitrogenation : The N-H proton is relatively acidic. In the presence of bases (e.g., NaOMe, Cs₂CO₃), the compound deprotonates to form a tosylhydrazone salt[3]. This salt is prone to eliminating the toluenesulfinate anion, generating a transient, highly reactive diazo species. If not immediately trapped by a transition metal catalyst or an electrophile, this diazo compound will decompose via denitrogenation[4].

Mechanistic pathways of tosylhydrazone degradation via hydrolysis and base-mediated decomposition.

Troubleshooting Guide & FAQs

Q: Why does my stock solution lose reactivity over a few days at room temperature? A: You are likely observing hydrolysis. Even analytical-grade solvents absorb atmospheric moisture over time. When stored in solution at room temperature, traces of water hydrolyze the tosylhydrazone[2]. Causality: The reversible nature of imine/hydrazone condensation means that water drives the equilibrium backward. Solution: Always prepare stock solutions in strictly anhydrous, degassed solvents (e.g., anhydrous THF or DMF stored over activated 3Å molecular sieves) and store them at -20°C.

Q: I am using this compound as a diazo precursor in a palladium-catalyzed cross-coupling. Upon adding the base, I see massive gas evolution and my yields are terrible. What is happening? A: You are witnessing premature Bamford-Stevens-type decomposition. Adding base generates the tosylhydrazone salt, which decomposes into a diazo compound and subsequently a carbene, releasing N₂ gas[3]. Causality: If your coupling partner or palladium catalyst is not fully active or present in the correct microenvironment, the generated carbene will dimerize or react with the solvent rather than participating in the desired cross-coupling[5]. Solution: Employ an in situ generation strategy. Add the base as the absolute final step, ideally via slow addition (syringe pump), ensuring the diazo intermediate is consumed by the catalytic cycle as rapidly as it is formed[6].

Q: My solution turned from colorless/pale yellow to a deep, dark color after sitting on the bench. Is it still good? A: No. The darkening indicates photolytic or thermal degradation. Causality: Exposure to ambient light and room temperature promotes E/Z isomerization of the imine bond and the formation of complex diazo-derived oligomers[4]. Solution: Discard the solution. Moving forward, use amber vials to protect the solution from ambient light and maintain cold temperatures during storage.

Quantitative Stability Profiling

To aid in experimental planning, the following table summarizes the half-life and primary degradation pathways of the compound under various solution conditions.

| Solution Condition | Solvent System | Temperature | Estimated Half-Life | Primary Degradation Pathway |

| Aqueous Buffer (pH 7.4) | H₂O / DMSO (95:5) | 37°C | < 2 hours | Hydrolysis |

| Unpurified Organic Solvent | THF or 1,4-Dioxane | 25°C | 2 - 3 days | Hydrolysis (Trace Moisture) |

| Anhydrous Solvent + Base | Anhydrous MeOH + NaOMe | 25°C | < 30 minutes | Diazo Formation / Denitrogenation |

| Anhydrous Aprotic Solvent | Anhydrous DMF / THF | -20°C | > 6 months | Stable (Minimal Degradation) |

Standard Operating Procedure (SOP): Self-Validating Preparation and Usage

To ensure reproducibility, every protocol must be a self-validating system—meaning the success of each critical step can be independently verified before proceeding.

Step 1: Solvent Validation

-

Action: Dispense anhydrous THF or DMF.

-

Validation: Perform a Karl Fischer titration. Proceed only if water content is < 50 ppm.

Step 2: Inert Dissolution

-

Action: Inside a glovebox or under a strict Argon atmosphere, weigh the required amount of 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide. Dissolve in the validated anhydrous solvent to achieve the desired molarity (typically 0.1 M - 0.5 M).

-

Validation: Visually inspect the solution. It must be perfectly clear and pale yellow. Any cloudiness or deep coloration indicates pre-existing polymeric degradation or moisture contamination.

Step 3: Storage and Aliquoting

-

Action: Transfer the solution into amber glass vials equipped with PTFE-lined septa. Store immediately at -20°C.

-

Validation: Before use, allow the vial to warm to room temperature before piercing the septum to prevent condensation of atmospheric moisture inside the vial.

Step 4: Controlled In Situ Activation

-

Action: Add the tosylhydrazone solution to your reaction vessel containing the catalyst and coupling partner. Add the required base (e.g., LiOtBu or K₂CO₃) slowly.

-

Validation: Monitor the reaction via a gas bubbler. You should observe a steady, controlled evolution of nitrogen gas. Violent, rapid bubbling indicates the base was added too quickly, leading to premature carbene dimerization.

Optimized experimental workflow for the preparation, storage, and in situ activation.

Sources

- 1. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 2. Coupling of anhydro-aldose tosylhydrazones with hydroxy compounds and carboxylic acids: a new route for the synthesis of C -β- d -glycopyranosylmethyl ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27282G [pubs.rsc.org]

- 3. bristol.ac.uk [bristol.ac.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. digibuo.uniovi.es [digibuo.uniovi.es]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Troubleshooting 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of synthesizing 4-Methyl-N-(3-pyridylmethyleneamino)benzenesulfonamide—commonly known in the literature as 3-pyridinecarboxaldehyde tosylhydrazone[1].

While the condensation of p-toluenesulfonylhydrazide (TsNHNH₂) with 3-pyridinecarboxaldehyde (nicotinaldehyde) appears to be a straightforward nucleophilic addition-elimination reaction, the system is highly susceptible to byproduct formation. Specifically, the generation of azines and diazo-degradation products can severely compromise downstream applications, such as cross-coupling reactions or transition-metal-catalyzed carbene generation[2].

This guide provides a mechanistic breakdown of byproduct causality, a self-validating experimental protocol, and a troubleshooting FAQ to ensure high-yield, high-purity synthesis.

Part 1: Mechanistic Causality of Byproduct Formation (The "Why")

To eliminate byproducts, we must first understand the thermodynamic and kinetic pathways that create them. The target synthesis relies on the nucleophilic attack of the terminal nitrogen of TsNHNH₂ on the carbonyl carbon of 3-pyridinecarboxaldehyde. However, two primary competing pathways lead to reaction failure:

-

Hydrazine-Mediated Azine Formation (Impurity Pathway): Commercial TsNHNH₂ is prone to hydrolytic degradation over time, releasing free hydrazine (NH₂NH₂). Because hydrazine is a potent bis-nucleophile, it reacts rapidly with two equivalents of 3-pyridinecarboxaldehyde to form 3,3'-dipyridylmethylene azine[3]. This byproduct is notoriously difficult to separate due to its poor solubility in most organic solvents.

-

Base/Thermal-Induced Diazo Degradation (Bamford-Stevens Pathway): If the reaction is heated excessively (e.g., refluxing methanol) or exposed to basic impurities, the formed tosylhydrazone undergoes premature deprotonation and fragmentation[4]. This generates a transient diazo intermediate that can either dimerize into azines or undergo carbene insertion reactions, destroying your yield[5].

Caption: Reaction pathways showing target tosylhydrazone synthesis and competitive byproduct formation.

Part 2: Quantitative Condition Matrix

The table below summarizes the causality between specific reaction conditions and the resulting quantitative distribution of the target molecule versus its byproducts.

| Reaction Condition | Target Tosylhydrazone Yield | Azine Byproduct | Diazo/Carbene Degradation | Root Cause / Mechanistic Note |

| Methanol, 25°C, 15h, Mild Acid | >85% | <2% | 0% | Kinetic control; suppresses elimination and carbene formation[6]. |

| Methanol, 65°C, 15h | ~60% | ~15% | ~10% | Thermal energy promotes diazo formation and subsequent dimerization[5]. |

| Degraded TsNHNH₂ (Hydrazine present) | <40% | >45% | 0% | Free hydrazine acts as a potent bis-nucleophile, outcompeting TsNHNH₂[3]. |

| Presence of Strong Base (e.g., t-BuOK) | <10% | ~30% | >50% | Triggers the Bamford-Stevens decomposition pathway prematurely[4]. |

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your synthesis, follow this self-validating protocol. Each step includes a physical observation that confirms the reaction is proceeding along the correct mechanistic pathway.

Step 1: Reagent Validation & Preparation

-

Action: Do not use TsNHNH₂ straight from an old bottle. Recrystallize p-toluenesulfonylhydrazide from hot methanol prior to use.

-

Validation: The recrystallized solid should be pure white. A yellow tint indicates the presence of degradation products.

Step 2: Condensation Reaction

-

Action: Dissolve the purified TsNHNH₂ (1.05 equivalents) in anhydrous methanol (0.5 M concentration). Add a catalytic amount of glacial acetic acid (0.1 equivalents). Slowly add 3-pyridinecarboxaldehyde (1.0 equivalent) dropwise at 0°C. Stir the mixture and allow it to warm to 25°C over 15 hours.

-

Validation: The reaction is self-indicating. As the tosylhydrazone forms, it will precipitate out of the methanol solution as a white to off-white crystalline solid[6]. If the solution turns deep orange or precipitates a bright yellow powder, azine formation is dominating.

Step 3: Isolation and Purification

-

Action: Filter the precipitate under a vacuum. Wash the filter cake sequentially with cold methanol (to remove unreacted TsNHNH₂) and then with a cold 8:2 mixture of Hexane/Ethyl Acetate[6].

-

Validation: The target tosylhydrazone will remain on the filter paper. TLC of the solid (using 1:1 Hexane/EtOAc) should reveal a single spot (R_f ~ 0.31)[1].

Part 4: Troubleshooting FAQs

Q1: My isolated product is a bright yellow, highly insoluble powder. What went wrong? A1: You have synthesized 3,3'-dipyridylmethylene azine. This occurs when your p-toluenesulfonylhydrazide has degraded into free hydrazine[3]. Hydrazine condenses with two equivalents of your aldehyde. Solution: Discard the batch, recrystallize your TsNHNH₂, and ensure your 3-pyridinecarboxaldehyde is freshly distilled to remove any nicotinic acid impurities that might alter the pH.